REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH3:9])=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:3]=1.C1C=C(Cl)C=C(C(OO)=[O:22])C=1.[OH2:25]>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH3:9])(=[O:22])=[O:25])=[C:4]([C:10]([F:13])([F:11])[F:12])[CH:3]=1
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)SC)C(F)(F)F
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
Stir for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
WASH
|
Details
|
wash with aqueous saturated NaHCO3 (2×100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry with MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
WASH
|
Details
|
Wash the solid with diethyl ether (2×10 mL) and dichloromethane (10 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)S(=O)(=O)C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.06 g | |
YIELD: PERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |